molecular formula C13H18ClNO B2858719 [1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol CAS No. 133748-89-7

[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol

Cat. No.: B2858719
CAS No.: 133748-89-7
M. Wt: 239.74
InChI Key: LIZSEDKZNXDJBH-UHFFFAOYSA-N
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Description

[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of a 4-chloro-benzyl group attached to the piperidine ring, with a methanol group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the 4-Chloro-benzyl Group: The 4-chloro-benzyl group can be introduced through nucleophilic substitution reactions using 4-chloro-benzyl chloride and the piperidine derivative.

    Addition of the Methanol Group: The methanol group can be introduced through reduction reactions involving appropriate reducing agents such as sodium borohydride.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can further modify the functional groups, such as reducing the 4-chloro-benzyl group to a benzyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound serves as an intermediate in the synthesis of more complex piperidine derivatives.

    Catalysis: It can be used as a ligand in catalytic reactions.

Biology:

    Neuropharmacology: The compound is studied for its potential effects on neurotransmitter systems.

    Receptor Binding Studies: It is used in research to understand receptor-ligand interactions.

Medicine:

    Drug Development: The compound is explored as a potential lead compound for the development of new therapeutic agents.

    Pharmacokinetics: Studies on its absorption, distribution, metabolism, and excretion.

Industry:

    Chemical Manufacturing: Used as a building block in the production of various chemicals.

    Material Science:

Mechanism of Action

The mechanism of action of [1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

  • 1-(4-Chloro-benzyl)-piperidine-4-carboxylic acid
  • 1-(4-Chloro-benzyl)-piperazine
  • 4-Chloro-benzyl chloride

Comparison:

  • Structural Differences: While these compounds share the 4-chloro-benzyl group, they differ in the functional groups attached to the piperidine or piperazine ring.
  • Chemical Properties: The presence of different functional groups influences their reactivity and chemical behavior.
  • Applications: Each compound has unique applications based on its chemical structure. For example, 1-(4-Chloro-benzyl)-piperidine-4-carboxylic acid is used in proteomics research, while 1-(4-Chloro-benzyl)-piperazine is studied for its effects on neurotransmitter uptake.

Conclusion

[1-(4-Chloro-benzyl)-piperidin-3-yl]-methanol is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows for diverse chemical reactions and applications, making it a valuable compound for further study and development.

Properties

IUPAC Name

[1-[(4-chlorophenyl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c14-13-5-3-11(4-6-13)8-15-7-1-2-12(9-15)10-16/h3-6,12,16H,1-2,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZSEDKZNXDJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=C(C=C2)Cl)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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